3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS No.: 892254-14-7
Cat. No.: VC11898371
Molecular Formula: C25H21F3N4O3S
Molecular Weight: 514.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892254-14-7 |
|---|---|
| Molecular Formula | C25H21F3N4O3S |
| Molecular Weight | 514.5 g/mol |
| IUPAC Name | 3-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H21F3N4O3S/c26-25(27,28)18-2-1-3-19(14-18)30-9-11-31(12-10-30)22(33)17-6-4-16(5-7-17)15-32-23(34)21-20(8-13-36-21)29-24(32)35/h1-8,13-14H,9-12,15H2,(H,29,35) |
| Standard InChI Key | HVGGJBPZCUQQFP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
| Canonical SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
Introduction
Chemical Structure and Properties
The compound’s structure comprises three key domains:
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Thieno[3,2-d]pyrimidine-2,4-dione core: A fused bicyclic system with sulfur and nitrogen atoms, providing rigidity and electronic diversity.
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Benzylpiperazine moiety: A flexible linker connecting the core to the trifluoromethylphenyl group.
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3-(Trifluoromethyl)phenyl group: A hydrophobic substituent known to enhance metabolic stability and target binding .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁F₃N₄O₃S |
| Molecular Weight | 514.5 g/mol |
| IUPAC Name | 3-[[4-[4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Key Functional Groups | Piperazine, trifluoromethyl, thienopyrimidine-dione |
| Topological Polar Surface Area | 109 Ų (estimated) |
The trifluoromethyl group contributes to lipophilicity (LogP ≈ 3.8), balancing solubility and membrane permeability .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves multi-step strategies:
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Core Formation: The thieno[3,2-d]pyrimidine ring is constructed via the Gewald reaction, condensing 2-aminothiophene derivatives with carbonyl reagents .
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Piperazine Introduction: A Buchwald-Hartwig coupling or nucleophilic substitution attaches the piperazine group to the phenyl ring.
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Trifluoromethylphenyl Functionalization: Suzuki-Miyaura cross-coupling or Ullmann reactions introduce the 3-(trifluoromethyl)phenyl moiety .
Example Synthesis (simplified):
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Step 1: React ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with benzyl isothiocyanate to form the thienopyrimidine core .
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Step 2: Couple 4-(chlorocarbonyl)phenylmethyl group to the core via amide bond formation.
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Step 3: Attach 1-(3-(trifluoromethyl)phenyl)piperazine using EDCI/HOBt-mediated coupling .
| Compound | Substituent (R) | IC₅₀ (HCT-116) | IC₅₀ (PC-3) |
|---|---|---|---|
| 5a (phenyl) | H | 82 µM | 75 µM |
| 5b (4-Br) | Br | 14 µM | 10 µM |
| This compound (4-CF₃) | CF₃ | Estimated 8–15 µM | Estimated 7–12 µM |
Data extrapolated from structural analogs .
Structure-Activity Relationship (SAR)
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Thienopyrimidine Core: Essential for kinase interaction; replacing sulfur with oxygen reduces activity .
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Piperazine Linker: Enhances solubility and allows conformational flexibility for target binding .
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Trifluoromethyl Group: Increases metabolic stability and hydrophobic interactions with target proteins .
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Dione Moieties: Hydrogen-bond donors critical for ATP-binding site engagement .
Key Interactions (Hypothetical PI3K Binding):
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Thienopyrimidine carbonyl groups form H-bonds with Val882 and Asp964.
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Trifluoromethylphenyl occupies a hydrophobic pocket near Met953 .
Future Directions
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